GPR84 agonist-1

Description

Structure

3D Structure

Properties

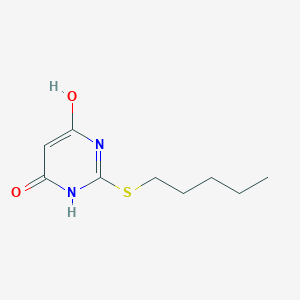

IUPAC Name |

4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFSMTJJBIHJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC(=CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR84 Agonist-1: A Technical Guide to its Discovery and Development

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline for a key GPR84 agonist, referred to here as Agonist-1 (exemplified by the widely studied synthetic agonist, 6-n-octylaminouracil or 6-OAU). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Development Timeline

The journey of GPR84 agonist discovery began with the identification of the receptor itself and has progressed through the characterization of endogenous and synthetic ligands. GPR84 was first identified as an orphan G protein-coupled receptor (GPCR) in 2001.[1] The first reported ligands for this receptor were medium-chain fatty acids (MCFAs), with capric acid (C10) being the most potent among them.[2][3] However, the need for more potent and selective tools to study GPR84 function drove the search for synthetic agonists.

A significant milestone in this endeavor was the discovery of 6-n-octylaminouracil (6-OAU) through a high-throughput screening (HTS) of a small-molecule library using a GTPγS binding assay.[4][5] This compound, with its distinct uracil (B121893) core, represented a novel chemical scaffold for GPR84 activation and has since become a crucial tool for elucidating the receptor's physiological roles. Following this, other synthetic agonists, such as ZQ-16, were identified through similar screening efforts, further expanding the pharmacological toolbox for GPR84 research.[6][7]

The development of these agonists has been instrumental in characterizing GPR84 as a pro-inflammatory receptor.[2][8] Activation of GPR84 by agonists like 6-OAU has been shown to trigger a range of cellular responses, including chemotaxis, phagocytosis, and the production of inflammatory mediators in immune cells.[2] Preclinical studies are ongoing to explore the therapeutic potential of targeting GPR84 in various inflammatory and metabolic diseases.[8]

Key Milestones:

| Year | Milestone | Significance |

| 2001 | GPR84 is identified as an orphan GPCR. | Marks the beginning of research into this receptor. |

| Post-2001 | Medium-chain fatty acids (MCFAs) are identified as endogenous ligands.[1][3] | Provides the first insights into the receptor's potential physiological function. |

| ~2008 | Discovery of 6-n-octylaminouracil (6-OAU) via HTS.[5] | Introduction of a potent and selective synthetic agonist, enabling more detailed pharmacological studies. |

| 2016 | Identification of ZQ-16 as another potent agonist. | Expands the diversity of chemical scaffolds for GPR84 activation. |

| Ongoing | Preclinical and clinical studies of GPR84 modulators.[8] | Investigation of the therapeutic potential of targeting GPR84 in various diseases. |

Quantitative Data: Agonist Potency

The potency of various GPR84 agonists has been determined using a range of in vitro functional assays. The half-maximal effective concentration (EC50) is a key parameter for comparing the activity of these compounds.

| Agonist | Assay Type | Cell Line | EC50 Value |

| 6-n-octylaminouracil (6-OAU) | GTPγS Binding | Sf9 cells expressing human GPR84-Gαi fusion | 512 nM[5] |

| Phosphoinositide (PI) Assay | HEK293 cells with Gqi5 chimera | 105 nM[5][9] | |

| cAMP Accumulation | CHO cells transfected with human GPR84 | 17 nM[10][11] | |

| Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | 318 nM[9] | |

| ZQ-16 | Calcium Mobilization | HEK293 cells expressing GPR84 and Gα16 | 139 nM[6][12] |

| Embelin | cAMP Accumulation | CHO cells transfected with human GPR84 | 795 nM[10] |

| β-Arrestin Recruitment | - | 424 nM[10] | |

| Decanoic Acid (C10) | cAMP Accumulation | CHO cells transfected with human GPR84 | 7420 nM[10][12] |

| β-Arrestin Recruitment | - | 6080 nM[12] | |

| OX-04528 | cAMP Production | CHO-hGPR84 cells | 0.00598 nM[13] |

| OX-04529 | cAMP Production | CHO-hGPR84 cells | 0.0185 nM[13] |

GPR84 Signaling Pathways

Activation of GPR84 by an agonist initiates a cascade of intracellular signaling events. GPR84 primarily couples to the inhibitory G protein, Gαi.[2][14] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] Beyond cAMP modulation, GPR84 activation also triggers other important signaling pathways, including the activation of Akt, ERK, and the transcription factor NF-κB, which are crucial for mediating inflammatory responses.[14] Furthermore, GPR84 stimulation can lead to the mobilization of intracellular calcium.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the discovery and characterization of GPR84 agonists.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.[15][16] It is a direct measure of G protein activation.[15][16]

Objective: To determine the potency and efficacy of a test compound in activating Gαi-coupled GPR84.

Materials:

-

Membrane preparations from cells expressing GPR84 (e.g., Sf9 insect cells with a GPR84-Gαi fusion protein).[5]

-

[³⁵S]GTPγS (radiolabeled).

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Test compounds (GPR84 agonists).

-

Scintillation counter and plates.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, GDP (typically 1-10 µM), and the test compound at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Data is analyzed by plotting the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, typically in cells co-expressing a promiscuous Gα subunit like Gα16 or Gqi5 to couple the receptor to the calcium signaling pathway.[17][18]

Objective: To screen for and characterize GPR84 agonists by measuring their ability to induce an increase in intracellular calcium.

Materials:

-

HEK293 cells stably expressing GPR84 and a promiscuous G protein (e.g., Gα16).[7]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds.

-

A fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Plate the HEK293-GPR84-Gα16 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the Fluo-4 AM dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with the assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data is typically expressed as the change in fluorescence (ΔF) or as a ratio of the maximum fluorescence to the baseline fluorescence (F/F₀). EC50 values are determined from concentration-response curves.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus a decrease in cAMP levels, following the activation of a Gαi-coupled receptor like GPR84.[19][20]

Objective: To quantify the inhibitory effect of GPR84 agonists on forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing human GPR84.[14]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compounds.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Plate the CHO-GPR84 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production. The agonist will inhibit this stimulation.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

The inhibitory effect of the agonist is determined by the reduction in forskolin-stimulated cAMP levels. IC50 values are calculated from concentration-response curves.

Macrophage Phagocytosis Assay

This assay assesses the ability of GPR84 agonists to enhance the phagocytic activity of macrophages.[14][21]

Objective: To determine the effect of a GPR84 agonist on the engulfment of particles (e.g., fluorescently labeled bacteria or beads) by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7 or primary bone marrow-derived macrophages).[14]

-

Fluorescently labeled particles (e.g., pHrodo E. coli bioparticles or FITC-labeled zymosan).[14]

-

Test compound (GPR84 agonist).

-

Culture medium and plates.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Culture macrophages in a 96-well plate.

-

Treat the macrophages with the GPR84 agonist or vehicle control for a specified time (e.g., 1 hour).

-

Add the fluorescently labeled particles to the macrophage culture.

-

Incubate for a period to allow for phagocytosis (e.g., 1-4 hours).

-

Wash the cells to remove non-engulfed particles.

-

Quench the fluorescence of extracellular particles if necessary.

-

Quantify phagocytosis using either:

-

Flow cytometry: Harvest the cells and analyze the fluorescence intensity of the macrophage population.

-

Fluorescence microscopy: Image the cells and quantify the number of ingested particles per cell or the percentage of phagocytic cells.

-

-

The enhancement of phagocytosis is determined by comparing the results from agonist-treated cells to vehicle-treated cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]

- 14. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling the Endogenous Activators of GPR84: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of endogenous ligands for the G protein-coupled receptor 84 (GPR84). GPR84, a receptor primarily expressed in immune cells, has emerged as a significant target in the fields of inflammation, immunology, and metabolic diseases. Understanding its native activators is paramount for elucidating its physiological roles and for the rational design of novel therapeutics. This document details the key endogenous ligands identified to date, presents their pharmacological data in a structured format, outlines the experimental methodologies crucial for their discovery, and illustrates the associated signaling pathways.

Quantitative Data Presentation: Potency of Endogenous GPR84 Ligands

The primary endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), typically with carbon chain lengths of 9 to 14.[1] Hydroxylated forms of these fatty acids have also been identified as potential natural ligands. The following tables summarize the potency of these endogenous molecules in activating GPR84, as determined by various in vitro functional assays.

Table 1: Potency of Medium-Chain Fatty Acids (MCFAs) in GPR84 Activation

| Ligand | Assay Type | Cell Line | EC₅₀ | Reference |

| Capric Acid (C10) | Calcium Mobilization | GPR84-HEK293 | 4.4 ± 1.3 µM | [2] |

| Capric Acid (C10) | cAMP Inhibition | Not Specified | ~798 nM | [3] |

| Lauric Acid (C12) | Calcium Mobilization | GPR84-HEK293 | 27.4 ± 1.1 µM | [2] |

Table 2: Potency of Hydroxylated MCFAs in GPR84 Activation

| Ligand | Assay Type | Cell Line | EC₅₀ (µM) | Reference |

| 2-hydroxy lauric acid (2-OH-C12) | [³⁵S]GTPγS Binding | Sf9 | 9.9 | [3][4] |

| 3-hydroxy lauric acid (3-OH-C12) | [³⁵S]GTPγS Binding | Sf9 | 13 | [3][4] |

| 2-hydroxy capric acid (2-OH-C10) | [³⁵S]GTPγS Binding | Sf9 | 31 | [3][4] |

| 3-hydroxy capric acid (3-OH-C10) | [³⁵S]GTPγS Binding | Sf9 | 230 | [3][4] |

| 3-hydroxy lauric acid (3-OH-C12) | Chemotaxis | Human PMNs | 24.2 | [3] |

Experimental Protocols: Methodologies for Ligand Identification

The identification and characterization of GPR84 ligands rely on a suite of robust in vitro assays. These protocols are designed to measure receptor activation by quantifying downstream signaling events.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of Gαi/o proteins following agonist binding to GPR84.[3] It is a direct measure of G protein engagement and is instrumental in determining the potency and efficacy of ligands.[5]

Objective: To quantify the ability of a test compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPR84 activation.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human GPR84 (e.g., CHO-K1, HEK293, or Sf9 insect cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), saponin (B1150181) (to permeabilize the membranes, ~10 µg/ml), and GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP, typically 1-10 µM).

-

Add increasing concentrations of the test ligand (e.g., MCFAs).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (typically at a final concentration of 0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

Calcium Mobilization Assay

This high-throughput screening-compatible assay measures the increase in intracellular calcium concentration following GPR84 activation.[6] Since GPR84 natively couples to Gαi/o, which does not directly lead to calcium release, this assay requires the co-expression of a promiscuous G protein, such as Gα16, or a chimeric G protein like Gαqi5, which redirects the signal to the Gαq pathway and subsequently phospholipase C activation and calcium mobilization.[7]

Objective: To measure the intracellular calcium flux in response to GPR84 activation by a test compound.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293 or CHO) co-expressing GPR84 and a promiscuous G protein (e.g., Gα16).

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification and intracellular accumulation.

-

Wash the cells with the assay buffer to remove excess extracellular dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence for a short period.

-

Add varying concentrations of the test ligand to the wells.

-

Immediately begin monitoring the change in fluorescence intensity over time. The agonist-induced increase in intracellular calcium will result in an increased fluorescence signal.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity or the area under the curve.

-

Plot the response against the ligand concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling cascade initiated by GPR84 activation and a typical experimental workflow for identifying its endogenous ligands.

Caption: GPR84 Signaling Pathway.

Caption: Endogenous Ligand Identification Workflow.

Upon binding of an endogenous agonist, GPR84 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, primarily of the Gαi/o family.[8] This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunit can, in turn, activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[9] These signaling events converge on the activation of transcription factors such as NF-κB, ultimately modulating the expression of genes involved in inflammation and immune responses.[8]

References

- 1. GPR84 and TREM-1 Signaling Contribute to the Pathogenesis of Reflux Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids | Journal of Neuroscience [jneurosci.org]

- 3. benchchem.com [benchchem.com]

- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

GPR84 Expression Profile in Immune Cell Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant interest as a potential therapeutic target in a range of inflammatory and immune-mediated diseases. Primarily expressed on immune cells, GPR84 is activated by medium-chain fatty acids and plays a crucial role in modulating immune responses. Understanding the precise expression profile of GPR84 across various immune cell subtypes is paramount for elucidating its function and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the GPR84 expression profile, its signaling pathways in key immune cells, and detailed experimental protocols for its study.

GPR84 Expression in Human Immune Cell Subtypes

The expression of GPR84 is predominantly observed in myeloid cells, with notable upregulation under pro-inflammatory conditions.[1][2] The following tables summarize the quantitative mRNA expression of GPR84 in various human immune cell subtypes based on RNA-sequencing data from the Human Protein Atlas and other publicly available datasets.

Table 1: GPR84 mRNA Expression in Major Human Immune Cell Lineages

| Cell Lineage | Cell Type | Expression Level (nTPM*) | Data Source |

| Myeloid | |||

| Neutrophil | High | Human Protein Atlas | |

| Monocyte | High | Human Protein Atlas | |

| Macrophage | High (especially M1) | [2] | |

| Dendritic Cell | Low to Medium | Human Protein Atlas | |

| Lymphoid | |||

| B-Cell | Low | Human Protein Atlas | |

| T-Cell | Very Low | Human Protein Atlas | |

| NK-Cell | Not Detected | Human Protein Atlas |

*nTPM: normalized Transcripts Per Million

Table 2: GPR84 mRNA Expression in Human Monocyte Subtypes

| Monocyte Subtype | Marker Profile | GPR84 Expression Level (nTPM*) | Data Source |

| Classical Monocyte | CD14++CD16- | ~15-20 | Human Protein Atlas |

| Intermediate Monocyte | CD14++CD16+ | ~5-10 | Human Protein Atlas |

| Non-classical Monocyte | CD14+CD16++ | ~1-5 | Human Protein Atlas |

*nTPM values are approximate and collated from publicly available RNA-seq data.

Table 3: GPR84 mRNA Expression in Human Macrophage Subtypes

| Macrophage Subtype | Polarization Condition | GPR84 Expression Profile | Reference |

| M1 (Pro-inflammatory) | LPS/IFN-γ | Upregulated | [2] |

| M2 (Anti-inflammatory) | IL-4/IL-13 | Downregulated | [2] |

Table 4: GPR84 mRNA Expression in Other Human Immune Cell Subsets

| Cell Type | Subtype | GPR84 Expression Level (nTPM*) | Data Source |

| Dendritic Cells | Plasmacytoid DC (pDC) | Low | Human Protein Atlas |

| Conventional DC 1 (cDC1) | Low | Human Protein Atlas | |

| Conventional DC 2 (cDC2) | Low | Human Protein Atlas | |

| B-Cells | Naive B-Cell | ~0.2 | Human Protein Atlas |

| Memory B-Cell | ~0.2 | Human Protein Atlas | |

| T-Cells | Naive CD4+ T-Cell | ~0.1 | Human Protein Atlas |

| Memory CD4+ T-Cell | ~0.1 | Human Protein Atlas | |

| Naive CD8+ T-Cell | ~0.1 | Human Protein Atlas | |

| Memory CD8+ T-Cell | ~0.1 | Human Protein Atlas | |

| NK-Cells | CD56bright | Not Detected | Human Protein Atlas |

| CD56dim | Not Detected | Human Protein Atlas |

*nTPM values are approximate and collated from publicly available RNA-seq data.

GPR84 Signaling Pathways in Immune Cells

GPR84 is a Gαi-coupled receptor, and its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] The downstream signaling cascades, however, can vary depending on the cell type and the specific stimulus.

Signaling in Macrophages

In macrophages, GPR84 activation potentiates pro-inflammatory responses.[2] Upon ligand binding, the dissociated Gβγ subunits of the Gαi protein can activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate various downstream targets, contributing to cell survival and proliferation. Furthermore, GPR84 signaling in macrophages can activate the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).[2] Both the PI3K/Akt and ERK pathways converge on the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2] This results in the increased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][3] There is also evidence suggesting that GPR84 activation can enhance NLRP3 inflammasome activation and potentiate pro-inflammatory responses through the STAT1 pathway.[4]

Signaling in Neutrophils

In neutrophils, GPR84 activation is also pro-inflammatory, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[5][6] The signaling cascade involves the activation of Lyn, a Src-family kinase, which in turn activates the PI3K/Akt and ERK pathways, similar to macrophages.[5] These pathways are crucial for the assembly and activation of the NADPH oxidase complex.

Experimental Protocols

Quantitative PCR (qPCR) for GPR84 mRNA Expression

This protocol is for the quantification of GPR84 mRNA in isolated human immune cells.

1. RNA Extraction:

-

Isolate total RNA from purified immune cell populations using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

2. cDNA Synthesis:

-

Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

-

Primers (SYBR Green):

-

Forward Primer: (Example) 5'-CTGGCCCTCATCTTCCTGTC-3'

-

Reverse Primer: (Example) 5'-AGGGTCAGCACATTCTGGAA-3' (Note: Primer sequences should be validated for specificity and efficiency.)

-

-

TaqMan Probe:

-

A pre-designed and validated TaqMan Gene Expression Assay for human GPR84 can be sourced from commercial vendors.

-

-

Reaction Setup (per 20 µL reaction):

-

10 µL 2x qPCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA

-

6 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 10 min

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt Curve Analysis (for SYBR Green)

-

4. Data Analysis:

-

Determine the cycle threshold (Ct) values.

-

Normalize the GPR84 Ct values to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate relative expression using the ΔΔCt method.

Western Blotting for GPR84 Protein Expression

This protocol details the detection of GPR84 protein in immune cell lysates.

1. Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GPR84 (e.g., rabbit anti-GPR84, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize GPR84 band intensity to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for GPR84 Surface Expression

This protocol outlines the detection of GPR84 on the surface of human peripheral blood mononuclear cells (PBMCs).

References

- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Function and regulation of GPR84 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

GPR84 mRNA Expression: A Technical Guide to Tissue-Specific Patterns and Detection Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue-specific expression patterns of G-protein coupled receptor 84 (GPR84) mRNA. It details quantitative expression data, outlines key experimental protocols for mRNA detection, and visualizes the associated signaling pathways and experimental workflows. GPR84, a receptor for medium-chain fatty acids, is increasingly recognized for its role in inflammation and immune responses, making it a significant target in drug development.

Tissue-Specific Expression of GPR84 mRNA

GPR84 expression is predominantly observed in immune cells and tissues rich in these cells.[1][2][3][4] Its expression is dynamically regulated, often increasing significantly under inflammatory conditions.[2][3]

Basal mRNA Expression in Human and Murine Tissues

The following tables summarize the relative expression levels of GPR84 mRNA across various tissues under basal or non-inflammatory conditions, as determined by quantitative PCR (qPCR) and RNA sequencing data from resources like the Human Protein Atlas and GTEx.

Table 1: Relative GPR84 mRNA Expression in Human Tissues

| Tissue | Relative Expression Level | Data Source |

| Bone Marrow | High | Human Protein Atlas[5] |

| Spleen | High | Human Protein Atlas, GTEx[6][7] |

| Adipose Tissue | Moderate to High | GTEx[6] |

| Lung | Moderate | GTEx[6] |

| Urinary Bladder | Tissue Enhanced | Human Protein Atlas[5] |

| Liver | Low | GTEx[6] |

| Brain | Low | Human Protein Atlas[5] |

| Skeletal Muscle | Low | GTEx[6] |

| Pancreas | Low | GTEx[6] |

| Kidney | Low | Human Protein Atlas[5] |

Expression levels are qualitative summaries derived from publicly available databases.

Table 2: Relative GPR84 mRNA Expression in Murine Tissues

| Tissue | Relative Expression Level | Key Findings |

| Bone Marrow | High | Identified as a site with remarkably high mRNA expression via qPCR. |

| Spleen | High | High expression detected, consistent with its role in immune function.[8] |

| Intestine | High | Predominantly expressed in the intestine and spleen in some studies. |

| Lung | Moderate | Basal expression observed, which increases with inflammation.[1] |

| Adipose Tissue | Low (basal) | Expression is significantly upregulated by high-fat diets and inflammatory stimuli.[9] |

| Liver | Low (basal) | Expression is significantly upregulated during immune-mediated liver injury.[10][11] |

| Brain | Low (basal) | Expression is low but increases with endotoxin-induced inflammation.[1][12] |

| Skeletal Muscle | Low | GPR84 has been shown to be expressed in skeletal muscle.[13] |

Expression in Immune Cells

GPR84 is highly expressed in various innate immune cells, positioning it as a key modulator of the immune response.[2][13]

Table 3: GPR84 mRNA Expression in Immune Cell Populations

| Cell Type | Expression Level | Inducing Stimuli |

| Macrophages | High | Lipopolysaccharide (LPS), TNFα, IL-4, High Glucose, Oxidized LDL[1][3][9] |

| Neutrophils | High | LPS, Pro-inflammatory molecules[2][4] |

| Monocytes | High | Enriched in classical monocytes.[2][7] |

| Microglia | Moderate to High | LPS and other inflammatory triggers.[1][4] |

| Basophils | Group Enriched | Human Protein Atlas[7] |

| T-cells & B-cells | Detected | Found in splenic T and B cells.[8] |

GPR84 Signaling Pathway and Experimental Visualizations

Activation of GPR84 by its ligands, such as medium-chain fatty acids or synthetic agonists like 6-OAU, initiates a signaling cascade that modulates cellular functions, particularly in immune cells.[1][13]

GPR84 Signaling Cascade

GPR84 is a Gαi-coupled receptor.[13] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Concurrently, it activates several pro-inflammatory downstream pathways. Studies in macrophages have shown that GPR84 stimulation leads to the phosphorylation and activation of Akt, ERK, and the nuclear translocation of NF-κB (p65 subunit).[1][3][11] This cascade results in the enhanced expression of pro-inflammatory mediators, including TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1.[3][11]

Experimental Workflow Visualizations

The following diagrams illustrate the standard workflows for the key experimental techniques used to quantify and localize GPR84 mRNA.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of GPR84 mRNA. The following sections provide generalized protocols for the most common techniques.

Quantitative Real-Time PCR (qPCR)

qPCR is the most widely used method for quantifying GPR84 mRNA levels due to its high sensitivity and specificity.[1][11]

-

RNA Extraction and Purification:

-

Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

-

Extract total RNA using a phenol-chloroform method or a commercial silica-column-based kit.

-

Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and concentration using a spectrophotometer (A260/A280 ratio) and by checking for intact ribosomal RNA bands on an agarose gel.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).

-

Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcription of all RNA species.

-

Perform the reaction according to the manufacturer's instructions, typically involving incubation at 42-50°C for 60 minutes, followed by enzyme inactivation at 70°C.

-

-

qPCR Reaction:

-

Design GPR84-specific primers that span an exon-exon junction to prevent amplification of genomic DNA. Ensure primers have a melting temperature (Tm) of ~60°C and produce an amplicon of 100-200 bp.

-

Prepare a qPCR reaction mix containing:

-

Diluted cDNA template

-

Forward and reverse primers (final concentration 200-500 nM)

-

A fluorescent DNA-binding dye-based master mix (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).

-

Nuclease-free water.

-

-

Run the reaction on a real-time PCR cycler with a typical program:

-

Initial denaturation: 95°C for 5-10 min.

-

40 cycles of: Denaturation at 95°C for 15 sec, Annealing/Extension at 60°C for 60 sec.

-

Melt curve analysis (for SYBR Green) to confirm product specificity.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for GPR84 and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of GPR84 mRNA using the ΔΔCt method, normalizing the target gene's expression to the housekeeping gene.

-

Northern Blotting

Northern blotting provides information on the size and abundance of GPR84 transcripts.[14]

-

RNA Electrophoresis:

-

Transfer:

-

Fixation and Probe Preparation:

-

Fix the RNA to the membrane by UV cross-linking or baking at 80°C.[17]

-

Prepare a GPR84-specific probe (e.g., a several hundred base pair cDNA fragment).

-

Label the probe with a radioactive isotope (e.g., ³²P-dCTP) using random priming or with a non-radioactive label like digoxigenin (B1670575) (DIG).[18]

-

-

Hybridization and Washing:

-

Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb or a formamide-based buffer) for at least 30 minutes at 42°C (for formamide-based) or 68°C (for aqueous).[15][18]

-

Denature the labeled probe by boiling and add it to the fresh hybridization buffer.

-

Incubate the membrane with the probe solution overnight at the appropriate temperature with gentle agitation.[16]

-

Perform a series of stringency washes to remove non-specifically bound probe, starting with low stringency washes (e.g., 2X SSC, 0.1% SDS at room temperature) and progressing to high stringency washes (e.g., 0.1X SSC, 0.1% SDS at 65°C).[15]

-

-

Detection:

-

For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, perform chemiluminescent or colorimetric detection according to the kit manufacturer's instructions.

-

In Situ Hybridization (ISH)

ISH allows for the visualization of GPR84 mRNA expression within the morphological context of a tissue, identifying the specific cell types that express the gene.[12]

-

Tissue Preparation:

-

Fix fresh tissue immediately in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 20-30%) overnight at 4°C.

-

Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount on coated slides (e.g., SuperFrost Plus).[19]

-

-

Probe Synthesis:

-

Hybridization:

-

Post-fix the sections on the slides and acetylate to reduce background.

-

Pre-hybridize the sections in a hybridization buffer for 1-2 hours at 65°C.

-

Denature the probe (e.g., 80°C for 5 min) and add it to the hybridization buffer.

-

Apply the probe solution to the tissue sections, cover with a coverslip, and incubate in a humidified chamber overnight at 65°C.[19]

-

-

Post-Hybridization Washes and Detection:

-

Perform stringent washes in SSC buffer at 65°C to remove the unbound probe.

-

Block the sections (e.g., in a solution containing blocking reagent and sheep serum).[19]

-

Incubate with an alkaline phosphatase (AP) or peroxidase (POD) conjugated anti-DIG (or anti-FITC) antibody.[19][21]

-

Wash to remove the excess antibody.

-

-

Visualization:

-

For chromogenic detection, incubate the sections with a substrate solution like NBT/BCIP, which produces a blue/purple precipitate.[19]

-

For fluorescent detection, use a tyramide signal amplification (TSA) system.

-

Counterstain with a nuclear stain if desired, dehydrate, and mount with a coverslip. Analyze the results using light or fluorescence microscopy.

-

References

- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

- 5. Tissue expression of GPR84 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR84 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. americapeptides.com [americapeptides.com]

- 9. Inflammatory changes in adipose tissue enhance expression of GPR84, a medium-chain fatty acid receptor: TNFα enhances GPR84 expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting GPR84 to alleviate acute immune-mediated liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies for Detecting mRNA | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. gladstone.org [gladstone.org]

- 16. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 18. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. Double in situ hybridisation protocols [ucl.ac.uk]

- 21. bicellscientific.com [bicellscientific.com]

Elucidation of the GPR84 Signaling Cascade in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under pro-inflammatory conditions, such as in the presence of lipopolysaccharide (LPS), hyperglycemia, and hypercholesterolemia.[2][3][4][5] GPR84 is activated by medium-chain fatty acids (MCFAs), with carbon chain lengths of 9-14, and several synthetic agonists.[6][7] Upon activation, GPR84 modulates a range of crucial macrophage functions, positioning it as a key player in inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the GPR84 signaling cascade in macrophages, detailing the molecular pathways, quantitative data on ligand activation and cellular responses, and step-by-step protocols for key experimental investigations.

GPR84 Signaling Pathways in Macrophages

GPR84 signaling in macrophages is multifaceted, primarily operating through the Gαi/o pathway, with potential inputs from Gα12/13 and β-arrestin signaling. These pathways culminate in pro-inflammatory responses and enhanced phagocytic activity.

Predominant Gαi/o-Mediated Signaling

The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins.[8] This interaction initiates a cascade of intracellular events that regulate both adenylyl cyclase activity and the activation of key kinase pathways.

1. Inhibition of Adenylyl Cyclase and Reduction of cAMP:

Upon agonist binding, GPR84 activates Gαi/o, which in turn inhibits adenylyl cyclase. This enzymatic inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][8] The reduction in cAMP can influence various downstream cellular processes, including gene transcription and the activity of protein kinase A (PKA).

2. Activation of PI3K/Akt, ERK, and NF-κB Pathways:

GPR84 activation has been shown to enhance the phosphorylation and activation of Akt, extracellular signal-regulated kinase (ERK), and the nuclear translocation of the p65 subunit of NF-κB, particularly in macrophages primed with inflammatory stimuli like LPS.[3][4][5][9] These signaling pathways are central to the control of cell survival, proliferation, and the expression of inflammatory mediators.[3] The activation of these kinases ultimately leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines.

Diagram of GPR84 Gαi/o-Mediated Signaling

Caption: GPR84 activation leads to Gαi/o-mediated inhibition of cAMP and activation of PI3K/Akt and ERK pathways.

Potential Gα12/13 and β-Arrestin Signaling

While Gαi/o is the primary transducer of GPR84 signaling, evidence suggests potential coupling to other pathways that could contribute to the diverse functional outcomes observed in macrophages.

1. Gα12/13 Pathway: GPCRs coupled to Gα12/13 typically regulate cell morphology and motility through the activation of Rho GTPases. While not extensively characterized in the context of GPR84 in macrophages, this pathway could contribute to the observed changes in cell shape and migration.

2. β-Arrestin Recruitment: β-arrestins are multifunctional proteins that can mediate G protein-independent signaling and promote receptor internalization.[10][11][12][13] Some synthetic GPR84 agonists have been shown to be biased, favoring G protein signaling over β-arrestin recruitment.[7][14][15] This suggests that β-arrestin-mediated pathways could be selectively engaged to elicit specific cellular responses.

Diagram of Potential GPR84 Signaling Diversity

Caption: GPR84 can potentially signal through Gαi/o, Gα12/13, and β-arrestin pathways to elicit diverse cellular responses.

Macrophage Functional Responses to GPR84 Activation

The activation of GPR84 signaling cascades culminates in distinct functional changes in macrophages, primarily enhancing their pro-inflammatory and phagocytic capacities.

Enhanced Pro-inflammatory Mediator Expression

Activation of GPR84, particularly in LPS-primed macrophages, leads to a significant increase in the expression and secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-12B, CCL2, CCL5, and CXCL1.[3][4][5][9] This pro-inflammatory phenotype is a direct consequence of the activation of the Akt, ERK, and NF-κB pathways.

Increased Phagocytosis

GPR84 activation has been demonstrated to trigger an increase in bacterial adhesion and phagocytosis by macrophages.[1][3][4][5][16][17] This pro-phagocytic function is dependent on Gαi signaling and can synergize with the blockade of "don't eat me" signals on cancer cells, such as CD47, to enhance tumor cell clearance.[1]

Diagram of GPR84-Mediated Macrophage Functional Workflow

References

- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting GPR84 to alleviate acute immune-mediated liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]

- 15. A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Role of GPR84 in Innate Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 84 (GPR84) is an emerging player in the field of immunometabolism, acting as a critical link between metabolic cues and innate immune function. Primarily expressed on myeloid cells, including macrophages, neutrophils, monocytes, and microglia, GPR84 is a Gi-coupled receptor activated by medium-chain fatty acids (MCFAs). Its expression is significantly upregulated in response to pro-inflammatory stimuli, positioning it as a key amplifier of inflammatory responses. Activation of GPR84 triggers a cascade of downstream signaling events, leading to enhanced cytokine and chemokine production, increased phagocytosis, and directed cell migration. This receptor's involvement in various inflammatory pathologies, such as inflammatory bowel disease, pulmonary fibrosis, and neuroinflammation, has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of the core functions of GPR84 in innate immunity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and associated experimental workflows.

Introduction

G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like class A GPCR family.[1] While initially identified as an orphan receptor, it is now recognized as a receptor for medium-chain fatty acids (MCFAs), particularly those with 9-14 carbon chains.[2] GPR84 is predominantly expressed on cells of the innate immune system, including macrophages, neutrophils, monocytes, and microglia.[3][4][5] Its expression is markedly increased under inflammatory conditions, suggesting a pivotal role in the immune response.[6]

Activation of GPR84 initiates a pro-inflammatory signaling cascade, primarily through its coupling to Gi/o proteins.[2] This leads to the modulation of key cellular functions such as cytokine secretion, chemotaxis, and phagocytosis, thereby amplifying the innate immune response.[4][7] The receptor's significant role in inflammatory processes has implicated it in the pathophysiology of several chronic inflammatory diseases, making it a subject of intense research for therapeutic intervention.[2][6]

GPR84 Signaling in Innate Immune Cells

GPR84 activation by agonists, such as the synthetic ligand 6-n-octylaminouracil (6-OAU), triggers a canonical Gi-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G-protein subunits initiates downstream signaling cascades, prominently featuring the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][7] These signaling events culminate in the nuclear translocation of transcription factors, most notably NF-κB, which drives the expression of a wide array of pro-inflammatory genes.[7][8]

References

- 1. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

- 2. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor 84, a microglia-associated protein expressed in neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of GPR84 in Metabolic Disorders and Obesity

Introduction

G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like superfamily, primarily recognized as a receptor for medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of C9-C14.[1] Its expression is prominent in immune cells such as macrophages, neutrophils, and microglia, as well as in adipose tissue and the gastrointestinal tract.[1][2][3] Emerging research has highlighted GPR84's significant role in linking metabolic processes and immune responses, making it a promising therapeutic target for metabolic disorders, including obesity and type 2 diabetes.[3][4] This guide provides a comprehensive overview of GPR84's function in metabolic health, focusing on its signaling mechanisms, role in adipose tissue, impact on glucose and lipid homeostasis, and the therapeutic potential of its pharmacological modulation.

GPR84 Signaling Pathways

GPR84 is predominantly coupled to the inhibitory Gαi/o protein.[5] Activation of GPR84 by ligands such as MCFAs or synthetic agonists initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, GPR84 activation can lead to an increase in intracellular calcium (Ca2+) levels, suggesting a potential coupling to Gαq/11 or βγ-subunit-mediated activation of phospholipase C (PLC).[5][7][8] In macrophages, GPR84 signaling has been shown to involve the phosphorylation of Akt and ERK and the nuclear translocation of p65, a subunit of the NF-κB complex, thereby enhancing inflammatory responses.[9][10]

Role in Adipose Tissue and Obesity

GPR84 is expressed in both white adipose tissue (WAT) and brown adipose tissue (BAT).[5][7] Its expression in adipocytes is significantly upregulated by inflammatory conditions, such as those induced by high-fat diets or pro-inflammatory cytokines like TNFα.[2][11][12]

Brown Adipose Tissue (BAT) Function: Recent studies have unveiled a critical role for GPR84 in regulating BAT activity and thermogenesis.[5][7] GPR84 expression is high in BAT and is further increased by cold stimulation.[5][7] Mice lacking GPR84 (GPR84-KO) exhibit increased lipid accumulation in BAT, reduced BAT activity, and are more susceptible to cold.[8][13] Mechanistically, GPR84 activation in brown adipocytes leads to an increase in intracellular Ca2+, which enhances mitochondrial respiration and the expression of thermogenic genes like UCP1.[5][7][13] The GPR84 agonist 6-n-octylaminouracil (6-OAU) has been shown to restore brown adipocyte activity and increase mitochondrial respiration in vitro.[5][13]

White Adipose Tissue (WAT) and Inflammation: In WAT, GPR84 expression is elevated in obese states and is associated with inflammation.[2][11] TNFα, often released by macrophages infiltrating adipose tissue in obesity, enhances GPR84 expression in adipocytes.[11][12] This creates a vicious cycle where GPR84 activation can further promote inflammatory signaling.[11] However, some studies show that GPR84 deficiency in mice on a high-fat diet unexpectedly leads to decreased expression of inflammatory markers in WAT, suggesting a complex, context-dependent role.[4]

References

- 1. GPR84 in physiology-Many functions in many tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium‐chain fatty acid receptor GPR84 deficiency leads to metabolic homeostasis dysfunction in mice fed high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

- 11. Inflammatory changes in adipose tissue enhance expression of GPR84, a medium-chain fatty acid receptor: TNFα enhances GPR84 expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 13. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR84: A Structural and Mechanistic Guide to its Ligand-Binding Pocket and Pro-inflammatory Signaling

Introduction

G protein-coupled receptor 84 (GPR84) is a Class A G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for inflammatory and fibrotic diseases.[1][2] Predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, its expression is markedly upregulated under inflammatory conditions.[3][4][5] GPR84 is activated by endogenous medium-chain fatty acids (MCFAs), particularly those with a chain length of 9 to 14 carbons, with capric acid (C10) demonstrating the highest potency among native fatty acids.[6] The receptor's activation is primarily linked to pro-inflammatory signaling and plays a crucial role in augmenting inflammatory responses and enhancing phagocytosis.[3][6][7][8][9][10] This technical guide provides a comprehensive overview of the structural biology of GPR84, with a detailed focus on its unique ligand-binding pocket, activation mechanism, and associated signaling pathways.

Structural Biology of the GPR84 Receptor

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the human GPR84 in complex with the inhibitory G protein (Gαi) and various synthetic agonists.[3][6][11][12] These structures reveal the archetypal seven-transmembrane (7-TM) helical bundle characteristic of Class A GPCRs.[3][6] Key structural insights have been obtained from complexes with the synthetic agonist 6-n-octylaminouracil (6-OAU), the lipid-mimetic ligand LY237, and the putative endogenous ligand 3-hydroxy lauric acid (3-OH-C12).[6][11][12][13]

A defining feature of the GPR84 structure is a completely occluded ligand-binding pocket, shielded from the extracellular environment.[3][6][7][8] This occlusion is primarily due to the conformation of the extracellular loop 2 (ECL2), which forms a β-hairpin structure that inserts into the 7-TM region, effectively capping the binding site.[3][6] This is in stark contrast to other lipid-activated GPCRs, such as the receptors for LTB4, S1P, and LPA, which possess more open extracellular vestibules that serve as ligand entry points.[3][6][14]

The GPR84 Ligand-Binding Pocket

The ligand-binding pocket of GPR84 is uniquely adapted for the recognition of medium-chain fatty acids. Structural and mutagenesis studies have elucidated the key determinants of ligand binding and selectivity.

Key Features and Residues:

-

Occluded and Compact: The insertion of ECL2 into the transmembrane domain results in a much shorter and completely buried binding pocket compared to other lipid GPCRs.[3][6][14] This structural feature is thought to be a primary reason why GPR84 does not bind to long-chain fatty acids.[14]

-

Amphipathic Nature: The pocket exhibits both hydrophobic and polar characteristics to accommodate the amphipathic nature of its ligands.[6][10] The polar head group of the ligand interacts with charged residues near the extracellular side, while the hydrophobic tail is buried deep within the 7-TM bundle.[6]

-

Critical Role of Arginine 172 (R172): A positively charged arginine residue, R172, located in ECL2, plays a pivotal role in coordinating the polar head groups of ligands like 6-OAU and 3-OH-C12.[11][12][13] Mutagenesis studies have confirmed that this residue is essential for agonist-mediated activation.[15]

-

Hydrophobic "Blocking Wall": The structures reveal a unique hydrophobic patch that forms a "blocking wall," which is crucial for selecting MCFA-like agonists of the correct length.[11][12][13] This feature provides a structural basis for the receptor's selectivity for medium-chain over short- or long-chain fatty acids.

-

Ligand Entry and Egress: Given the occluded nature of the pocket, the mechanism of ligand entry is a subject of ongoing investigation. Molecular dynamics simulations suggest potential routes for ligand binding and dissociation, with metastable sites on the receptor periphery possibly playing a role.[3][6] It is hypothesized that ECL2 is dynamic and plays a crucial role in allowing ligand entry from the extracellular milieu.[11][12]

Allosteric Modulation: Beyond the primary (orthosteric) binding site, GPR84 also possesses distinct allosteric sites.[15] For instance, 3,3'-diindolylmethane (B526164) (DIM) acts as a positive allosteric modulator (PAM) and an agonist, binding to a site separate from the orthosteric pocket.[1][9][16][17] These findings suggest the existence of at least three separable ligand binding sites within GPR84, opening avenues for the development of more selective drugs.[15][17]

GPR84 Signaling Pathways

Activation of GPR84 by an agonist initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins.[3][15][18]

Primary Gαi-Mediated Pathway:

-

Ligand Binding: An agonist binds to the orthosteric pocket of GPR84.

-

Conformational Change: Ligand binding induces a conformational change in the receptor.

-

Gαi Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[19]

This canonical pathway is central to many of the receptor's functions. For instance, the pro-phagocytic effect of GPR84 activation is abolished by pertussis toxin, confirming the critical role of Gαi signaling.[8]

Downstream Signaling: Beyond cAMP inhibition, GPR84 activation has been shown to stimulate other signaling cascades that contribute to its pro-inflammatory effects:

-

Akt and ERK Pathways: The synthetic agonist 6-OAU upregulates the phosphorylation of Akt and ERK, key proteins in cell survival and proliferation pathways.[20]

-

NF-κB Pathway: GPR84 activation can lead to the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.[20]

-

Intracellular Calcium: GPR84 stimulation can lead to an increase in intracellular Ca2+ levels, which in turn influences mitochondrial respiration.[18]

The activation of these pathways collectively enhances the expression of pro-inflammatory cytokines and chemokines, such as TNFα, IL-6, and IL-12b.[20]

Caption: GPR84 Gαi-mediated signaling pathway.

Quantitative Data Summary

| Parameter | Ligand | PDB ID | Resolution (Å) | Organism | Method | Reference |

| Structure | 6-n-octylaminouracil (6-OAU) | 8G05 | 3.0 | Homo sapiens | Cryo-EM | [7] |

| Structure | LY237 | 8J19 | N/A | Homo sapiens | Cryo-EM | [11] |

| Structure | 3-hydroxy lauric acid (3-OH-C12) | 8J18 | N/A | Homo sapiens | Cryo-EM | [21] |

| Structure | No Ligand (Apo) | 8J1A | N/A | Homo sapiens | Cryo-EM | [21] |

| Binding Affinity (EC50) | cis-2-Decenoic acid | N/A | ~12 µM | Homo sapiens | cAMP Assay | [19] |

| Binding Affinity (EC50) | trans-2-Decenoic acid | N/A | ~4 µM | Homo sapiens | cAMP Assay | [19] |

Experimental Protocols

Cryo-Electron Microscopy of the GPR84-Gαi Complex

This protocol provides a generalized workflow for determining the structure of a ligand-bound GPR84-Gαi complex, based on established methodologies.[3][8][11][12]

-

Protein Expression and Purification:

-

Human GPR84 is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system. An N-terminal tag (e.g., FLAG) is often included for purification.

-

The heterotrimeric Gαiβγ protein complex is expressed in Escherichia coli.

-

Cells are harvested, and membranes containing GPR84 are solubilized in a detergent mixture (e.g., lauryl maltose (B56501) neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).

-

The solubilized receptor is purified using affinity chromatography (e.g., anti-FLAG M2 resin), followed by size-exclusion chromatography.

-

-

GPR84-Gαi Complex Formation:

-

The purified GPR84 is incubated with the purified Gαiβγ complex in the presence of the specific ligand (e.g., 6-OAU) and apyrase to facilitate nucleotide-free complex formation.

-

A single-chain variable fragment (scFv16) that recognizes the Gβγ-Gαi interface may be added to stabilize the complex.[3]

-

The assembled complex is purified by size-exclusion chromatography.

-

-

Cryo-EM Grid Preparation and Data Acquisition:

-

The purified complex is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).

-

Grids are blotted and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data is collected on a Titan Krios electron microscope equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Movie frames are corrected for motion and dose-weighted.

-

Contrast transfer function (CTF) parameters are estimated.

-

Particles are automatically picked and subjected to several rounds of 2D and 3D classification to remove poor-quality particles and obtain a homogenous set.

-

A final 3D reconstruction is generated, followed by refinement and model building using software like Coot and Phenix.[8]

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist and can be used to determine agonist potency and allosteric modulation.[16][17]

-

Membrane Preparation:

-

HEK293 cells are transfected to express the GPR84 receptor (often as a fusion protein with Gαi2 to ensure a direct and stoichiometric interaction).

-

Cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.

-

-

Assay Protocol:

-

Membranes are incubated in an assay buffer containing GDP, [35S]-GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test ligand (e.g., orthosteric agonist, allosteric modulator).

-

The reaction is initiated by adding the membranes and incubated at 30°C to allow for G protein activation and [35S]-GTPγS binding.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific from total binding.

-

Data are plotted against ligand concentration to generate dose-response curves, from which parameters like EC50 (potency) and Emax (efficacy) can be determined. For allosteric modulation studies, the effect of a fixed concentration of an allosteric modulator on the dose-response curve of an orthosteric agonist is measured.[16]

-

References

- 1. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]

- 5. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8g05 - Cryo-EM structure of an orphan GPCR-Gi protein signaling complex - Summary - Protein Data Bank Japan [pdbj.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pa2online.org [pa2online.org]

- 17. researchgate.net [researchgate.net]

- 18. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 19. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rcsb.org [rcsb.org]

Phenotypic characteristics of GPR84 gene knockout mice

An In-depth Technical Guide to the Phenotypic Characteristics of GPR84 Gene Knockout Mice

Introduction

G protein-coupled receptor 84 (GPR84) is a Gi/o-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under inflammatory conditions, suggesting a pivotal role in the immune response.[1][3][4][5] GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14, positioning it as a key sensor linking metabolic status to immune function.[6][7] The study of GPR84 gene knockout (KO) mice has been instrumental in elucidating its physiological and pathophysiological functions, revealing complex and sometimes context-dependent roles in metabolism, inflammation, and neurological processes. This guide provides a comprehensive overview of the reported phenotypic characteristics of GPR84 KO mice, targeted at researchers, scientists, and drug development professionals.

Metabolic Phenotype

The role of GPR84 in metabolic homeostasis is multifaceted, with knockout studies revealing significant impacts on lipid metabolism, glucose tolerance, and energy expenditure, particularly under conditions of metabolic stress.

Body Weight and Composition: The effect of GPR84 deletion on body weight appears to be dependent on age and diet. While some studies report no differences in body weight between wild-type (WT) and GPR84 KO mice on control, MCFA-rich, or LCFA-rich diets[8], others have found that GPR84-deficient mice are leaner when fed a high-fat diet (HFD).[9][10] In contrast, aged (13-month-old) GPR84 KO mice exhibit a marked increase in body weight and fat storage compared to their WT counterparts.[11]

Glucose and Lipid Homeostasis: GPR84 KO mice on an HFD have been shown to exhibit hyperglycemia and hyperlipidemia, despite being leaner, along with lower plasma levels of insulin (B600854) and glucagon-like peptide-1 (GLP-1).[9][10] Aged GPR84 KO mice also display impaired insulin sensitivity.[11] The knockout mice show altered lipid distribution; when fed an MCFA diet, they have increased hepatic triglyceride content, and on an LCFA diet, they show increased myocardial triglyceride accumulation.[1][8]

Brown Adipose Tissue (BAT) and Thermogenesis: GPR84 plays a crucial role in the function of brown adipose tissue. Mice lacking GPR84 show increased lipid accumulation in BAT, leading to reduced BAT activity and a decreased ability to maintain body temperature upon cold exposure.[11] This phenotype is linked to mitochondrial dysfunction within the brown adipocytes, characterized by diminished expression of thermogenic genes (e.g., Ucp1, Dio2) and reduced oxygen consumption.[11]

Skeletal Muscle Metabolism: In skeletal muscle, GPR84 deletion leads to a significant impairment in the intrinsic respiratory capacity of mitochondria when mice are fed an MCFA-enriched diet.[12]

Quantitative Metabolic Data Summary

| Parameter | Model / Diet | GPR84 KO Phenotype vs. WT | Reference |

| Body Weight | High-Fat Diet (HFD) | Leaner | [9][10] |

| Aged (13 months) | Increased body weight and fat storage | [11] | |

| MCFA or LCFA Diet | No difference | [8] | |

| Plasma Glucose | High-Fat Diet (HFD) | Hyperglycemia | [9][10] |

| Plasma Lipids | High-Fat Diet (HFD) | Hyperlipidemia | [9][10] |

| Insulin Sensitivity | Aged (13 months) | Impaired | [11] |

| Glucose Tolerance | MCFA or LCFA Diet | No difference | [8] |

| MCFA-enriched Diet | Mild impairment | [12] | |

| Triglycerides | MCFA Diet | Increased in liver | [1][8] |

| LCFA Diet | Increased in myocardium | [8] | |

| BAT Activity | Cold Exposure | Reduced activity, increased lipid accumulation | [11] |

| Mitochondria | Skeletal Muscle (MCFA diet) | Impaired respiratory capacity | [12] |

Inflammatory and Immunological Phenotype